Valrubicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in methylene chloride, ethanol, methanol, acetone. Practically insoluble in water.

In water, 3.4X10-4 mg/L at 25 °C /Estimated/

Synonyms

Canonical SMILES

Isomeric SMILES

Gastric Cancer Treatment

Scientific Field: Oncology

Methods of Application: The study confirmed the effects of valrubicin treatment on the growth of gastric cancer cells. Changes in the expression of pro- and anti-apoptotic proteins in valrubicin-treated gastric cancer cells were also confirmed .

Results: The study found that the proliferation of six gastric cancer cell lines decreased after treatment with valrubicin in a dose-dependent manner. In particular, YCC-2 and SNU-668 cells led to the greatest cell growth inhibition upon valrubicin treatment .

Hematological Cancer Treatment

Scientific Field: Hematology

Methods of Application: Val-ILs were loaded with specific antibodies and injected intravenously. They rapidly reached the bone marrow and spleen, indicating their potential to effectively target cancer cells in these areas .

Results: Only a small amount of valrubicin incorporated into Val-ILs was needed to induce leukemia cell death in vivo. This approach could be used to efficiently treat acute leukemia cells .

Electrochemical DNA Sensor

Scientific Field: Biosensors

Summary of Application: A novel electrochemical DNA sensor was developed for the detection of the anthracycline drug, valrubicin .

Methods of Application: The sensor was developed on the base of poly (Azure C) electropolymerized from the deep eutectic solvent reline and covered with adsorbed DNA from calf thymus .

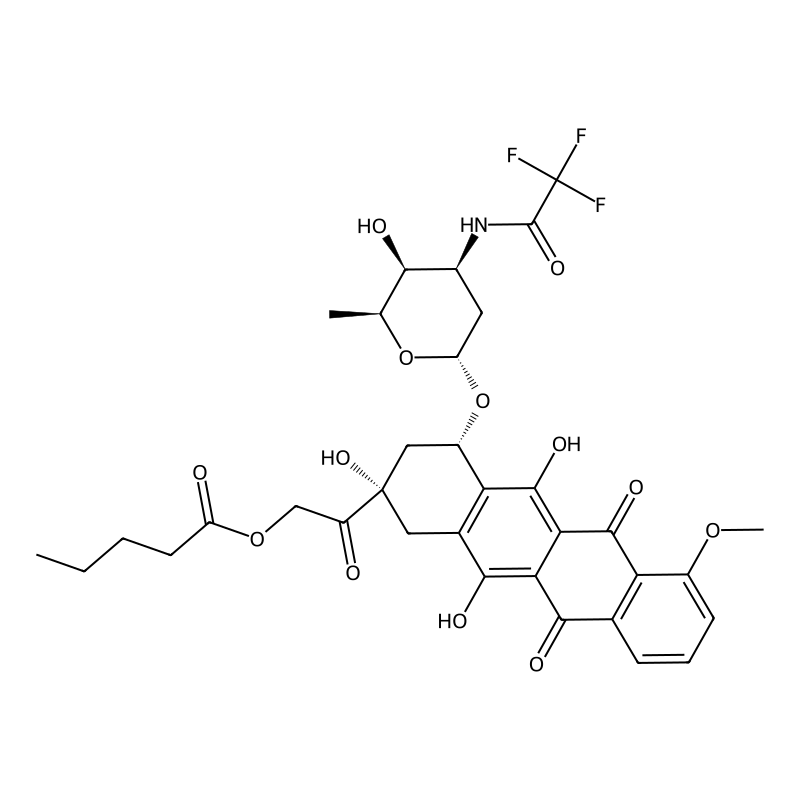

Valrubicin, also known as N-trifluoroacetyladriamycin-14-valerate, is a semisynthetic analog of the anthracycline doxorubicin. It is primarily used as an intravesical chemotherapy agent for treating bladder cancer, specifically in cases resistant to Bacillus Calmette-Guerin therapy. The compound appears as an orange or orange-red powder and is highly lipophilic, soluble in organic solvents like methylene chloride and ethanol, but relatively insoluble in water. Its chemical formula is C34H36F3NO13, with a molecular weight of 723.65 g/mol .

- Trifluoroacetylation: Introduction of trifluoroacetyl groups to enhance lipophilicity.

- Esterification: Formation of a valerate ester to produce the final compound.

These modifications aim to improve the drug's efficacy and reduce its cardiotoxicity compared to its parent compound, doxorubicin .

Valrubicin exhibits antineoplastic activity by disrupting nucleic acid metabolism within cells. It penetrates rapidly into cells and has been shown to achieve cytotoxic concentrations in bladder tissue when administered intravesically. Clinical studies have reported complete response rates ranging from 18% to 46% in patients with carcinoma in situ of the bladder and recurrent superficial papillary tumors . Notably, systemic absorption following intravesical administration is minimal, resulting in fewer systemic side effects compared to other similar drugs .

Valrubicin is primarily indicated for:

- Intravesical therapy: Treatment of superficial bladder cancer that has not responded to other therapies.

- Research: Investigated for potential use in combination therapies or alternative delivery methods due to its unique properties.

The drug is administered directly into the bladder via catheterization, allowing localized treatment with minimal systemic exposure .

Valrubicin has been studied for interactions with various drugs and biological systems. Key findings include:

- Minimal systemic interactions: Due to low systemic absorption after intravesical administration.

- Potential mutagenicity: In vitro studies indicate that valrubicin may exhibit mutagenic properties in bacterial assays and clastogenic effects in mammalian cells .

- Limited toxicity: Compared to doxorubicin, valrubicin shows reduced cardiotoxicity and less impact on hematopoietic stem cells .

Several compounds share structural similarities or therapeutic applications with valrubicin. Here are some notable comparisons:

| Compound | Type | Key Features | Unique Aspects |

|---|---|---|---|

| Doxorubicin | Anthracycline | Broad-spectrum antitumor agent | Higher cardiotoxicity; used systemically |

| Epirubicin | Anthracycline | Similar mechanism; used for various cancers | Slightly less cardiotoxic than doxorubicin |

| Idarubicin | Anthracycline | Effective against acute leukemias | More potent but also more toxic |

| Mitoxantrone | Anthracenedione | Used for prostate cancer and leukemias | Different mechanism; less effective against solid tumors |

Valrubicin stands out due to its specific application in bladder cancer treatment via intravesical administration, allowing for localized effects with reduced systemic toxicity compared to its analogs .

The semisynthetic approach to valrubicin synthesis represents the most established and industrially viable method for producing this anthracycline derivative. Starting from daunorubicin hydrochloride as the primary precursor, this methodology employs a carefully orchestrated four-step sequence that addresses the fundamental challenges of selective functionalization while maintaining the structural integrity of the anthracycline core [1] [2].

The semisynthetic route begins with selective carbonyl protection using trimethyl orthoformate, followed by regioselective bromination at the alpha position [1]. This protective strategy overcomes the inherent reactivity challenges associated with the ketone functionality, which can exist in both keto and enol forms simultaneously. Without proper protection, multiple bromination events occur, leading to structural degradation and poor selectivity [2]. The protected intermediate undergoes controlled deprotection under hydrogen bromide conditions, yielding the key brominated intermediate with high purity [1].

The methodology demonstrates exceptional control over regioselectivity through the strategic use of carbonyl protection. The trimethyl orthoformate protection converts the reactive ketone to a stable ketal, directing the halogenation specifically to the alpha-methyl position while preventing unwanted side reactions [2]. This approach successfully avoids the formation of impurities that plagued earlier synthetic attempts, where trifluoroacetyl groups could replace alpha-methyl hydrogen atoms, generating undesired byproducts [1].

Research findings indicate that this semisynthetic pathway achieves remarkable efficiency, with individual step yields ranging from 52.2% to 98.3% [1]. The overall process delivers valrubicin with purity exceeding 99%, making it suitable for pharmaceutical applications [2]. The method demonstrates excellent reproducibility across different scales, with larger-scale preparations (40 grams starting material) maintaining similar yields and purities to smaller laboratory-scale syntheses [1].

Temperature control emerges as a critical parameter throughout the synthesis. The carbonyl protection and bromination steps require precise temperature maintenance at 8 ± 2°C to ensure selectivity and prevent side reactions [1]. Similarly, the deprotection step operates optimally at 0 ± 2°C, while the valerate esterification requires elevated temperatures of 60 ± 2°C to drive the substitution reaction to completion [1]. The final trifluoroacetylation step returns to low temperatures (0 ± 2°C) to maintain regioselectivity in the amide formation [1].

Chemo-Enzymatic Synthesis Using Lipase Conjugates

The chemo-enzymatic approach to valrubicin synthesis represents a sophisticated biocatalytic strategy that combines the selectivity of enzymatic catalysis with the efficiency of chemical synthesis. This methodology employs lipase-catalyzed regioselective esterification as the key transformation, offering significant advantages in terms of mild reaction conditions and environmental sustainability [3] [4].

Candida antarctica lipase B emerges as the enzyme of choice for valrubicin synthesis, demonstrating exceptional regioselectivity for the 14-position hydroxyl group of N-trifluoroacetyl doxorubicin [3] [5]. The enzyme exhibits remarkable discrimination between multiple hydroxyl groups present in the substrate, specifically targeting the desired esterification site while leaving other reactive positions unmodified [5]. This selectivity eliminates the need for extensive protection-deprotection sequences required in purely chemical approaches [3].

The development of lipase-Pluronic conjugates represents a significant advancement in the field of enzymatic valrubicin synthesis [4]. These temperature-responsive biocatalysts demonstrate enhanced stability and activity in organic solvents compared to native enzymes [4]. The Pluronic F-127 polymer provides a protective microenvironment around the enzyme, maintaining its catalytic activity while enabling operation in non-aqueous media essential for valrubicin synthesis [4].

Vinyl valerate serves as the preferred acyl donor in enzymatic systems due to its reactivity and the irreversible nature of the vinyl alcohol byproduct formation [6] [4]. This acylating agent undergoes spontaneous decomposition to acetaldehyde, driving the esterification reaction to completion and eliminating the need for excess reagent removal [4]. Alternative acyl donors, including valeric acid, have been successfully employed, though they typically require longer reaction times and may result in slightly lower yields [3].

Reaction optimization studies reveal that methyl isobutyl ketone provides the optimal solvent environment for enzymatic valrubicin synthesis [4]. This ketone solvent maintains enzyme activity while providing excellent solubility for both substrate and product [7]. The low water solubility of methyl isobutyl ketone facilitates product recovery and purification compared to more polar solvents [7]. Temperature optimization studies indicate that 50°C represents the optimal balance between enzyme activity and stability, with reaction times of 6-8 hours yielding 82% overall conversion with 98% purity [4].

The enzymatic approach demonstrates exceptional environmental compatibility compared to traditional chemical methods. The mild reaction conditions eliminate the need for harsh reagents and extreme temperatures, reducing energy consumption and waste generation [4]. The reusability of lipase-Pluronic conjugates further enhances the sustainability profile of this methodology, with enzymes maintaining activity through multiple reaction cycles [4].

Solvent Systems and Reaction Condition Optimization

Solvent selection represents a critical parameter in valrubicin synthesis, directly influencing reaction rates, selectivity, and product isolation. The optimization of solvent systems requires careful consideration of multiple factors including substrate solubility, reaction mechanism, and downstream processing requirements [1] [4].

For the semisynthetic route, the carbonyl protection step benefits from the binary solvent system of methanol and 1,4-dioxane in a 1:2 ratio [1]. This combination provides optimal solvation for both the starting daunorubicin hydrochloride and the trimethyl orthoformate protecting reagent [1]. Methanol serves as a protic solvent facilitating the formation of the hemiketal intermediate, while 1,4-dioxane provides the aprotic environment necessary for complete ketal formation [1]. Alternative alcoholic solvents including ethanol demonstrate comparable performance, though with slightly reduced yields [1].

The bromination step requires careful solvent selection to maintain regioselectivity while preventing over-bromination [1]. Dichloromethane emerges as the preferred solvent for bromine addition, providing controlled reactivity and excellent solubility for the brominating agent [1]. The low nucleophilicity of dichloromethane prevents solvent participation in the halogenation reaction, ensuring that bromination occurs exclusively at the desired alpha-methyl position [1].

Deprotection conditions favor acetone as the reaction medium due to its ability to stabilize the resulting carbocation intermediate [1]. The ketone functionality of acetone provides stabilization through resonance interactions, facilitating the removal of the ketal protecting group under acidic conditions [1]. Temperature control becomes particularly critical during deprotection, with optimal conditions at 0 ± 2°C preventing thermal decomposition of the sensitive anthracycline core [1].

The valerate esterification step requires a delicate balance between substrate solubility and reaction efficiency [1]. The acetone-water system (100:1 ratio) provides the optimal environment for nucleophilic substitution while maintaining substrate dissolution [1]. The small amount of water serves to activate the sodium valerate nucleophile through solvation effects, enhancing its reactivity toward the brominated intermediate [1].

For enzymatic systems, solvent optimization focuses on maintaining enzyme activity while ensuring substrate and product solubility [4]. Methyl isobutyl ketone demonstrates superior performance compared to other organic solvents due to its moderate polarity and low water miscibility [4] [7]. The solvent provides adequate solvation for the lipophilic valrubicin product while maintaining the hydration shell necessary for enzyme activity [4].

Temperature optimization studies reveal distinct profiles for different synthetic steps [1] [4]. The chemical route requires varied temperature conditions ranging from 0°C for sensitive transformations to 60°C for driving substitution reactions [1]. In contrast, the enzymatic approach operates optimally at a consistent 50°C, representing a compromise between enzyme activity and thermal stability [4].

Reaction time optimization demonstrates significant differences between chemical and enzymatic approaches [1] [4]. Chemical transformations typically require 2-3 hours for completion, with the notable exception of the deprotection step which proceeds overnight [1]. Enzymatic reactions require longer contact times of 6-8 hours but operate under milder conditions with minimal side product formation [4].

Purification Strategies (Chromatography, Precipitation)

The purification of valrubicin requires sophisticated separation techniques due to the structural complexity of the molecule and the presence of closely related impurities. Multiple purification strategies have been developed and optimized to achieve the high purity standards required for pharmaceutical applications [1] [8] [9].

Silica gel normal phase chromatography represents the most widely employed purification method for valrubicin [1]. The method exploits polarity differences between valrubicin and its synthetic impurities to achieve baseline separation [1]. The optimal mobile phase composition consists of dichloromethane and methanol in a 10:1 ratio, providing the appropriate elution strength for valrubicin while retaining more polar impurities [1]. The method demonstrates excellent scalability, with preparative columns capable of processing multigram quantities while maintaining separation efficiency [1].

The chromatographic separation mechanism relies on the differential interaction of analytes with the silica gel stationary phase [10]. Valrubicin, with its balanced hydrophilic-lipophilic character, exhibits moderate retention, allowing separation from both more polar synthetic intermediates and less polar degradation products [1]. The method achieves purities exceeding 99% with recovery yields of 85-95% [1].

Alternative mobile phase systems have been evaluated for specific purification challenges [1]. The dichloromethane-ethyl acetate system (8-15:1) proves particularly effective for removing acetylated impurities that may form during the trifluoroacetylation step [1]. This system provides slightly different selectivity compared to the methanol-containing eluent, enabling fine-tuning of the separation based on the impurity profile [1].

Counter-current chromatography emerges as a powerful alternative purification technique for valrubicin [8] [9]. This method employs a liquid-liquid partition system without solid support, eliminating issues associated with irreversible adsorption or chemical degradation [8]. The optimized solvent system consists of light petroleum, ethyl acetate, tetrachloromethane, methanol, and water in a 1:1:8:6:1 volume ratio [8] [9].

The counter-current chromatography method demonstrates exceptional purification efficiency, achieving 99.88% purity from crude synthetic material with 95.49% initial purity [9]. The method processed 1.5 grams of crude material to yield 1.2 grams of highly purified valrubicin, representing an 80% recovery yield [9]. The technique proves particularly valuable for removing structurally similar impurities that co-elute in conventional column chromatography [8].

Crystallization and precipitation techniques provide cost-effective alternatives for large-scale purification [1]. The chloroform-petroleum ether system enables selective precipitation of valrubicin while maintaining impurities in solution [1]. This method achieves purities of 95-98% with recovery yields of 70-85%, making it suitable for initial purification steps or when ultra-high purity is not required [1].

The crystallization process benefits from careful temperature control and seeding strategies [1]. Slow cooling from elevated temperatures promotes the formation of well-formed crystals with reduced inclusion of impurities [1]. The addition of seed crystals provides nucleation sites that favor the formation of the desired polymorph while excluding structural impurities [1].

High-performance liquid chromatography methods have been developed for both analytical monitoring and preparative purification [11]. The reverse-phase system employing 75% acetonitrile and 25% phosphoric acid solution (0.015 M) provides excellent resolution of valrubicin from synthetic impurities [11]. Preparative HPLC achieves purities of 98-99% with recovery yields of 90-95%, though the method is limited by throughput considerations for large-scale applications [11].

The selection of appropriate purification strategies depends on the scale of operation, purity requirements, and economic considerations [1] [8]. Laboratory-scale syntheses typically employ silica gel chromatography for its simplicity and reliability [1]. Industrial applications may benefit from counter-current chromatography for its scalability and lack of solid support issues [8]. Hybrid approaches combining multiple purification techniques often provide the optimal balance of efficiency, cost, and final product quality [1].

Valrubicin demonstrates pronounced lipophilic characteristics, classifying it as a highly lipophilic compound within the anthracycline family [1] [2]. The molecular structure of valrubicin incorporates multiple hydrophobic moieties, including the trifluoroacetyl and valerate substituents, which significantly enhance its lipophilicity compared to its parent compound doxorubicin [1] [3].

Computed Lipophilicity Parameters

The computational assessment of valrubicin lipophilicity reveals an XLogP3 value of 4, indicating strong lipophilic properties [4]. This value places valrubicin in the category of highly lipophilic drugs, consistent with its poor aqueous solubility and enhanced membrane permeability characteristics. The molecular structure contains 5 hydrogen bond donors and 16 hydrogen bond acceptors, with 11 rotatable bonds contributing to its conformational flexibility [4]. The topological polar surface area measures 215 Ų, which, while substantial due to the presence of multiple hydroxyl and carbonyl groups, is counterbalanced by the extensive hydrophobic regions of the molecule [4].

Experimental Partition Coefficient Data

Although specific experimental octanol-water partition coefficient values for valrubicin were not identified in the reviewed literature, the compound's behavior in various solvent systems provides insight into its partitioning characteristics. Valrubicin demonstrates complete solubility in organic solvents including methylene chloride, ethanol, methanol, and acetone, while remaining practically insoluble in water [1] [5] [2]. This solubility profile is consistent with a high partition coefficient favoring the organic phase.

Structure-Lipophilicity Relationships

The enhanced lipophilicity of valrubicin relative to other anthracyclines can be attributed to specific structural modifications. The N-trifluoroacetyl substitution on the sugar moiety and the 14-valerate ester group significantly increase the hydrophobic character of the molecule [1] [3]. These modifications not only enhance lipophilicity but also contribute to the compound's improved tissue penetration properties, particularly its ability to cross lipid membranes more effectively than hydrophilic anthracycline analogs [6] [7].

pH-Dependent Stability in Aqueous Media

The stability of valrubicin in aqueous environments demonstrates significant pH dependency, following patterns similar to other anthracycline compounds. Studies on related anthracycline derivatives provide insight into the likely stability behavior of valrubicin under varying pH conditions [8] [9].

Degradation Mechanisms

Valrubicin stability in aqueous media involves multiple degradation pathways that are influenced by pH conditions. The compound undergoes specific acid-base catalysis involving hydrolysis of protonated molecules catalyzed by hydrogen ions and spontaneous hydrolysis under the influence of water [8] [9]. These degradation processes are characteristic of anthracycline compounds and involve structural modifications at the glycosidic linkage and other labile functional groups.

pH-Stability Relationships

Comparative studies with anthracycline analogs indicate that compounds in this class demonstrate optimal stability in the pH range of 4-6 [8] [9]. At pH values below this range, acid-catalyzed degradation becomes predominant, while at higher pH values, base-catalyzed hydrolysis accelerates degradation rates. The presence of the trifluoroacetyl group in valrubicin may influence these stability patterns, potentially altering the optimal pH range for storage and formulation.

Temperature Effects on Stability

Temperature significantly influences the stability of valrubicin in aqueous environments. The compound demonstrates acceptable stability at room temperature for short-term storage, as evidenced by its ability to be shipped without refrigeration [10]. However, long-term storage stability is enhanced at reduced temperatures. Studies with valrubicin-loaded nanoparticle formulations demonstrate that storage at 4°C maintains 89.9% drug recovery after 6 months, while storage at -20°C achieves 92.3% recovery [11] [12].

Formulation pH Considerations

The pH-dependent stability profile of valrubicin necessitates careful consideration in formulation development. Commercial formulations typically employ non-aqueous solvents to circumvent stability issues associated with aqueous environments. The Valstar formulation utilizes a 50% polyoxyl castor oil and 50% dehydrated alcohol system, avoiding aqueous-related degradation pathways entirely [1] [2] [13].

Solubility Enhancement via Formulation Excipients

The poor aqueous solubility of valrubicin, approximately 0.1% in water, presents significant challenges for pharmaceutical formulation and limits its therapeutic applications [14] [10]. Various excipient systems have been developed to overcome these solubility limitations and enable broader clinical utility.

Albumin-Based Solubility Enhancement

Human serum albumin represents one of the most effective solubility enhancement strategies for valrubicin. Studies demonstrate that reduced human serum albumin can enhance valrubicin solubility from the baseline 0.1% to an remarkable 85.4% in aqueous environments [14]. This enhancement occurs through specific binding interactions between valrubicin and albumin, utilizing the protein's natural drug-binding capacity. The albumin-valrubicin interaction is sufficiently strong to maintain drug solubilization while potentially enabling systemic administration routes previously unavailable due to solubility constraints.

TPGS-Mediated Solubility Enhancement

D-α-tocopheryl polyethylene glycol 1000 succinate represents another promising excipient for valrubicin solubility enhancement. The effectiveness of TPGS as a solubilizer is concentration-dependent, with higher TPGS concentrations providing greater solubility enhancement [14]. TPGS functions through multiple mechanisms including micelle formation, membrane permeation enhancement, and P-glycoprotein efflux pump inhibition [15] [16]. These combined effects not only improve solubility but also enhance bioavailability through improved membrane transport characteristics.

Lipoprotein Nanocarrier Systems

Reconstituted high-density lipoprotein nanoparticles have demonstrated exceptional potential for valrubicin delivery. These systems achieve encapsulation efficiencies ranging from 58% to 90%, effectively solubilizing the highly hydrophobic drug [17] [11] [12]. The rHDL formulations maintain drug stability over extended periods, with minimal particle aggregation and sustained drug retention. These nanocarriers offer the additional advantage of targeted delivery through natural lipoprotein receptor-mediated pathways.

Liposomal Formulation Approaches

Immunoliposome technology has been successfully applied to valrubicin formulation, achieving drug incorporation levels of 1.52 × 10⁻⁸ pmol per particle [6] [18]. The lipophilic nature of valrubicin facilitates its integration into the lipid bilayer of liposomes, avoiding the challenges associated with aqueous core encapsulation. These formulations can be further enhanced through antibody conjugation for targeted delivery to specific cell populations, particularly relevant for oncological applications.

Commercial Solubilization Strategies

The commercial Valstar formulation employs a non-aqueous approach to address valrubicin solubility challenges. The formulation contains 40 mg/mL valrubicin in a 50% polyoxyl castor oil and 50% dehydrated alcohol system [1] [2] [13]. This approach completely circumvents aqueous solubility limitations while providing a stable, concentrated drug solution suitable for intravesical administration. However, this formulation approach limits administration routes and may be associated with solvent-related toxicity concerns.

Emerging Formulation Technologies

Advanced formulation approaches continue to be developed for valrubicin solubility enhancement. Solid dispersion techniques, nanocrystal formulations, and cyclodextrin inclusion complexes represent potential future directions for improving valrubicin solubility and bioavailability. These technologies offer the potential for oral and systemic delivery routes while maintaining drug stability and therapeutic efficacy.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₄H₃₆F₃NO₁₃ | [1] [19] [20] [4] |

| Molecular Weight (g/mol) | 723.64-723.65 | [1] [4] [2] |

| Melting Point (°C) | 116-117 | [21] |

| Boiling Point (°C) | 135-136 | [21] |

| Density (g/cm³) | 1.3473 (estimated) | [21] |

| Water Solubility | Practically insoluble (0.1%) | [1] [5] [2] |

| Organic Solvent Solubility | Soluble in methylene chloride, ethanol, methanol, acetone | [1] [5] [2] |

| Physical Appearance | Orange or orange-red powder | [1] [2] |

| XLogP3 (computed) | 4 | [4] |

| Hydrogen Bond Donors | 5 | [4] |

| Hydrogen Bond Acceptors | 16 | [4] |

| Topological Polar Surface Area (Ų) | 215 | [4] |

| Formulation System | Solubility Enhancement | Reference |

|---|---|---|

| Water (baseline) | 0.1% (baseline) | [14] [10] |

| Ethanol | 100 mg/mL (138.19 mM) | [10] |

| Reduced Human Serum Albumin | Enhanced from 0.1% to 85.4% | [14] |

| TPGS micelles | Concentration dependent | [14] |

| rHDL nanoparticles | Encapsulation efficiency ~58-90% | [17] [11] [12] |

| Immunoliposomes | 1.52 × 10⁻⁸ pmol per particle | [6] [18] |

| Commercial formulation (Valstar) | 40 mg/mL in 50% polyoxyl castor oil/50% dehydrated alcohol | [1] [2] [13] |

| Storage Condition | Stability/Recovery | Notes | Reference |

|---|---|---|---|

| Room temperature (25°C) | Stable | Can be shipped without cooling measures | [10] |

| 4°C for 6 months | 89.9 ± 3.4% drug recovery | rHDL formulation, minimal aggregation | [11] [12] |

| -20°C for 6 months | 92.3 ± 2.8% drug recovery | rHDL formulation, best storage condition | [11] [12] |

| Lyophilized (-46°C/0.5 Mbar) | 94.6 ± 4.1% drug recovery | Best approach for sustained storage | [11] [12] |

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 5.06 /Estimated/

Appearance

Melting Point

135-136 °C

Storage

UNII

GHS Hazard Statements

H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (33.33%): May cause cancer [Danger Carcinogenicity];

H351 (33.33%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (66.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

NCI Cancer Drugs

US Brand Name(s): Valstar

FDA Approval: Yes

Valrubicin is approved to treat: Bladder cancer. It is given directly into the bladder as a treatment for carcinoma in situ that does not respond to treatment with bacillus Calmette-Guérin (BCG). It is used in patients who cannot have surgery right away.

Therapeutic Uses

Intravesical valrubicin is indicated for treatment of carcinoma in situ of the urinary bladder that is refractory to Bacillus Calmette-Guerin (BCG), in patients for whom immediate cystectomy would be associated with unacceptable morbidity or mortality. /Included in US product labeling/

To assess the effect and tolerance of a 6-week course of intravesical valrubicin on a tumor intentionally left in the bladder (marker lesion) following incomplete transurethral resection of the bladder tumor (TURBT). In a prospective phase II study, 40 patients with refractory superficial transitional cell carcinoma (TCC), with or without carcinoma in situ, underwent TURBT at which a tumor <1 cm in diameter was deliberately left in the bladder. They were then treated with six instillations of 800 mg valrubicin at weekly intervals. Patients were assessed three months after the initial TURBT by cystoscopy and biopsy. Patients remaining clear of disease underwent repeat cystoscopies at 3-monthly intervals until recurrence or for up 2 years. 21/39 (54%) of patients were found to be clinically clear of disease upon cystoscopic examination at 3 months. 18/39 (46%) of patients were considered histologically clear of bladder disease. The current estimate of the mean time to recurrence is 248 days. A 6-week course of intravesical valrubicin has proved effective in ablating a marker tumor left in the bladder after incomplete TURBT and in preventing or delaying recurrence of further tumors in a group of patients with previously treated superficial TCC.

We assess the efficacy and safety of intravesical valrubicin for the treatment of carcinoma in situ in patients with failure or recurrence after bacillus Calmette-Guerin (BCG) and who otherwise would have undergone cystectomy. Total anthracycline recovery in urine samples obtained within 24 hours of valrubicin administration was assessed in a subset of patients. A total of 90 patients with recurrent carcinoma in situ after failed multiple prior courses of intravesical therapy, including at least 1 course of BCG, participated in this open label, noncomparative study. Each patient received 6 weekly instillations of 800 mg. intravesical valrubicin. Disease evaluations were made at baseline and 3-month intervals following treatment. Evaluations included cystoscopy with biopsy and urine cytology. Toxicity was noted throughout treatment and followup. No evidence of disease recurrence for 6 months or greater was considered a complete response. Of 90 patients 19 (21%) had a complete response, including 7 who remained disease-free at the last evaluation, with a median followup of 30 months. Additionally, 14 patients who did not meet the strict protocol definition of complete response had superficial Ta disease only. Median time to failure and/or last followup for complete responders was greater than 18 months. Recurrence has been noted in 79 patients to date, including only 2 with clinically advanced disease (stage T2). Of these 79 patients 44 (56%, 4 responders and 40 nonresponders) underwent radical cystectomy. Of the 41 patients with known pathological stage 6 (15%) had stage pT3 or greater at cystectomy. Four patients died of bladder cancer during the median followup of 30 months, none of whom was a complete responder or underwent cystectomy following valrubicin. The main side effects of valrubicin therapy were reversible local bladder symptoms. Valrubicin was effective and well tolerated in patients with carcinoma in situ of the bladder refractory to BCG therapy. Delaying cystectomy while attempting salvage therapy with valrubicin does not pose an undue risk to most patients.

... Twenty-two patients with recurrent or newly diagnosed Stage Ta or T1 transitional cell tumors received a single dose of 400 mg, 600 mg, or 800 mg of intravesical valrubicin immediately after transurethral resection of bladder tumors (TURBT). Four patients thought to be at high risk of recurrence were followed up with five additional doses of 800 mg valrubicin, given weekly. The use of valrubicin after TURBT was generally well tolerated. Little evidence was found to suggest a direct relationship among the dose of valrubicin, the time between the end of TURBT and drug instillation, and the occurrence of most bladder symptoms. The most commonly reported adverse events included dysuria (77%), hematuria (59%), and urgency/frequency (23%). Pharmacokinetic analyses revealed that the mean systemic exposure to valrubicin and its metabolites depended on the extent of the TURBT and the damage to the bladder wall. The results of this study indicated that administration of valrubicin immediately after TURBT is feasible.

Pharmacology

Valrubicin is a semisynthetic derivative of the antineoplastic anthracycline antibiotic doxorubicin. With a mechanism of action that appears to differ from doxorubicin, valrubicin is converted intracytoplasmically into N-trifluoroacetyladriamycin, which interacts with topoisomerase II, stabilizing the complex between the enzyme and DNA; consequently, DNA replication and repair and RNA and protein synthesis are inhibited and the cell cycle is arrested in the G2 phase. In addition, this agent accumulates in the cell cytoplasm where it inhibits protein kinase C (PKC). Valrubicin is less cardiotoxic than doxorubicin when administered systemically; applied topically, this agent shows excellent tissue penetration. Structurally, the trifluoro-acetyl moiety on the amino group of the glycoside and the valerate moiety appear to result in a lipophilicity that is greater than of doxorubicin, resulting in increased intracytoplasmic concentrations.

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01D - Cytotoxic antibiotics and related substances

L01DB - Anthracyclines and related substances

L01DB09 - Valrubicin

Mechanism of Action

Valrubicin (AD-32) is an N-trifluoroacetyl, 14-valerate derivative of the anthracycline doxorubicin. It has antineoplastic activity which probably results from interference with nucleic acid metabolism by the drug. Valrubicin entered individual cells more rapidly than doxorubicin in vitro. ...

Valrubicin is an anthracycline glycoside that affects a number of biological functions involving nucleic acid metabolism. After penetration into cells, it inhibits incorporation of nucleosides into nucleic acids, causes extensive chromosomal damage, and arrests cells in the G2 phase of cell division. Although it does not bind strongly to DNA, its metabolites interfere with the normal DNA breaking-resealing action of DNA topoisomerase II.

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Elimination: Almost entirely by voiding the instillate.

Valrubicin penetrates easily into the bladder cell wall after intravesical administration. The degree of any systemic absorption depends on the condition of the bladder wall. Serum concentration usually are very low (nanogram quantities), even after extensive transurethral resection, although a case has been reported in which concentrations after administration to a patient with a perforated bladder were similar to those achieved after intravenous administration.

It is not known whether valrubicin is distributed in breast milk.

... Valrubicin entered individual cells more rapidly than doxorubicin in vitro. When valrubicin was administered intravesically to patients with bladder cancer, cytotoxic concentrations of the drug penetrated the superficial muscle layer of the bladder. ...

Metabolism Metabolites

Following intravesical instillation of valrubicin, conversion of the drug to its major metabolites, N-trifluoroacetyladriamycin and N-trifluoroacetyladriamycinol, is minimal during the 2 hr retention period. Voiding of the instillate after the 2-hour retention period results in almost complete excretion of the drug. About 98.6% of an intravesical dose of the drug is excreted in the urine unchanged; N-trifluoroacetyladriamycin and total anthracyclines account for 0.4 and 99.0%, respectively, of an administered dose.

Major metabolites are N-trifluoroacetyladriamycin and N-trifluoroacetyladriamycinol, which have been measured in blood.

Wikipedia

Neutral_red

Drug Warnings

Myelosuppression has been reported in patients exposed systemically to valrubicin (e.g., inadvertent systemic administration of the drug, intravesical administration of the drug in a patient with bladder rupture or perforation). Myelosuppression, manifested by severe leukopenia and neutropenia approximately 2 weeks following valrubicin administration, was observed in a single patient who received 800 mg valrubicin by intravesical instillation within 1 hour following transurethral resection of the bladder (TURB) and immediately after experiencing a perforated bladder (as a complication of TURB).

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

It is not known whether valrubicin is distributed in breast milk. However, because the medication is highly lipophilic, there is the potential for exposure of and harm to breast-fed infants. Breast-feeding is not recommended during valrubicin therapy.

For more Drug Warnings (Complete) data for VALRUBICIN (17 total), please visit the HSDB record page.

Use Classification

General Manufacturing Information

Information available in 2004 indicated that Valrubicin was used in the manufacture of pharmaceutical preparations in the following countries: Canada, Israel, USA (1,2)

Analytic Laboratory Methods

Analyte: valrubicin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: valrubicin; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: valrubicin; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards

For more Analytic Laboratory Methods (Complete) data for VALRUBICIN (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Interactions

Dates

2: Dinney CP, Greenberg RE, Steinberg GD. Intravesical valrubicin in patients with bladder carcinoma in situ and contraindication to or failure after bacillus Calmette-Guérin. Urol Oncol. 2012 May 9. [Epub ahead of print] PubMed PMID: 22575238.

3: Hauge E, Christiansen H, Rosada C, de Darkó E, Dam TN, Stenderup K. Topical valrubicin application reduces skin inflammation in murine models. Br J Dermatol. 2012 Aug;167(2):288-95. doi: 10.1111/j.1365-2133.2012.10964.x. Epub 2012 Jul 5. PubMed PMID: 22458650.

4: Sabnis N, Nair M, Israel M, McConathy WJ, Lacko AG. Enhanced solubility and functionality of valrubicin (AD-32) against cancer cells upon encapsulation into biocompatible nanoparticles. Int J Nanomedicine. 2012;7:975-83. doi: 10.2147/IJN.S28029. Epub 2012 Feb 22. PubMed PMID: 22393294; PubMed Central PMCID: PMC3289451.

5: Steinberg GD, Smith ND, Ryder K, Strangman NM, Slater SJ. Factors affecting valrubicin response in patients with bacillus Calmette-Guérin-refractory bladder carcinoma in situ. Postgrad Med. 2011 May;123(3):28-34. doi: 10.3810/pgm.2011.05.2281. PubMed PMID: 21566413.

6: Andersen SM, Rosada C, Dagnaes-Hansen F, Laugesen IG, de Darkó E, Dam TN, Stenderup K. Topical application of valrubicin has a beneficial effect on developing skin tumors. Carcinogenesis. 2010 Aug;31(8):1483-90. doi: 10.1093/carcin/bgq122. Epub 2010 Jun 16. PubMed PMID: 20554745.

7: Rosada C, Stenderup K, de Darkó E, Dagnaes-Hansen F, Kamp S, Dam TN. Valrubicin in a topical formulation treats psoriasis in a xenograft transplantation model. J Invest Dermatol. 2010 Feb;130(2):455-63. doi: 10.1038/jid.2009.277. Epub 2009 Sep 10. PubMed PMID: 19741712.

8: Wu S, Sun C, Pan Y. Preparative counter-current chromatography purification of valrubicin (AD-32) from crude synthetic drug using upright coil planet centrifuge with four multilayer coils connected in series. J Chromatogr A. 2005 May 27;1076(1-2):207-11. PubMed PMID: 15974091.

9: Randall S. Valrubicin: an alternative to radical cystectomy for carcinoma in situ of the bladder. Urol Nurs. 2001 Feb;21(1):30-1, 34-6. Review. PubMed PMID: 11998112.

10: Kuznetsov DD, Alsikafi NF, O'Connor RC, Steinberg GD. Intravesical valrubicin in the treatment of carcinoma in situ of the bladder. Expert Opin Pharmacother. 2001 Jun;2(6):1009-13. Review. PubMed PMID: 11585003.